Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride CAS number
Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride CAS number
An In-depth Technical Guide to Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride
Introduction: A Versatile Scaffold in Modern Drug Discovery
Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. As a derivative of pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, this molecule is of significant interest to researchers and professionals in drug development. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, with a focus on its practical utility in the laboratory. The designated CAS Number for this hydrochloride salt is 1305320-57-3.[3]
Chemical Identity and Physicochemical Properties
The hydrochloride salt form of Ethyl 3,5-dimethylpyrazole-4-carboxylate enhances its stability and solubility in certain solvents, which can be advantageous for storage and subsequent chemical reactions. The fundamental properties of the compound and its free base are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Compound Name | Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride | N/A |
| CAS Number | 1305320-57-3 | [3] |
| Molecular Formula | C₈H₁₃ClN₂O₂ | [3] |
| Molecular Weight | 204.65 g/mol | [3] |
| SMILES | O=C(C1=C(C)NN=C1C)OCC.[H]Cl | [3] |
| Parent Compound | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | [4] |
| Parent CAS Number | 35691-93-1 | [4] |
| Parent Mol. Formula | C₈H₁₂N₂O₂ | [4] |
| Parent Mol. Weight | 168.19 g/mol | [4] |
Table 2: Physicochemical Properties (Predicted and Experimental)
| Property | Value | Notes |
| Physical State | Solid / Crystalline Powder | Typical for salt forms of organic molecules. |
| Storage | Store under inert atmosphere at room temperature. | [3] |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [3] |
Chemical Structure
The structure features a pyrazole ring substituted at positions 3 and 5 with methyl groups and at position 4 with an ethyl carboxylate group. The hydrochloride salt is formed by the protonation of one of the ring nitrogen atoms.
Caption: Structure of Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride.
Synthesis and Manufacturing
The synthesis of pyrazole derivatives is a well-established area of organic chemistry. The core of Ethyl 3,5-dimethylpyrazole-4-carboxylate is typically constructed via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. The subsequent conversion to its hydrochloride salt is a standard acid-base reaction.
Causality of the Synthetic Strategy
The Knorr pyrazole synthesis and related methods are highly efficient for creating substituted pyrazoles. The choice of starting materials directly dictates the substitution pattern on the final ring.
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1,3-Dicarbonyl Precursor : To achieve the desired 3,5-dimethyl and 4-ethoxycarbonyl substitution, the logical precursor is Ethyl 2-acetyl-3-oxobutanoate . This molecule contains the necessary carbon backbone and functional groups.
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Nitrogen Source : Hydrazine hydrate (N₂H₄·H₂O) is the simplest and most common reagent to provide the two adjacent nitrogen atoms required for the pyrazole ring.
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Cyclization : The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.
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Salt Formation : The free base is a basic compound due to the lone pair of electrons on the ring nitrogens. Treatment with hydrochloric acid (HCl) in a suitable solvent like diethyl ether or isopropanol leads to the precipitation of the thermodynamically stable hydrochloride salt.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative method for the laboratory-scale synthesis.
Step 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (Free Base)
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To a stirred solution of ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol (5 mL per gram of starting material), add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
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Add cold water to the residue to precipitate the crude product.
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Filter the solid, wash with cold water, and dry under vacuum.
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Recrystallize the crude product from an ethanol/water mixture to yield pure Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate as a white solid.
Step 2: Formation of the Hydrochloride Salt
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Dissolve the purified pyrazole free base (1 equivalent) in a minimal amount of anhydrous diethyl ether or ethyl acetate.
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Slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents, commercially available) or bubble dry HCl gas through the solution while stirring in an ice bath.
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A white precipitate of Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride will form immediately.
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Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.
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Filter the solid, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Spectroscopic Characterization
Structural confirmation and purity assessment are critical. The following spectroscopic signatures are expected for this compound.
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¹H NMR : The spectrum should show distinct signals corresponding to all non-equivalent protons. Key signals include: a triplet for the terminal methyl of the ethyl group (~1.3 ppm), a quartet for the methylene of the ethyl group (~4.2 ppm), two singlets for the two methyl groups on the pyrazole ring (~2.2-2.5 ppm), and a broad singlet for the N-H proton (which may be shifted downfield significantly in the hydrochloride salt and could exchange with D₂O).
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¹³C NMR : The spectrum will show eight distinct carbon signals, including those for the two ring methyls, the ester ethyl group, the four carbons of the pyrazole ring, and the carbonyl carbon of the ester.
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Mass Spectrometry (MS) : In electrospray ionization (ESI) mode, the spectrum would show a prominent peak for the cationic form of the free base [M+H]⁺ at m/z 169.09, corresponding to the molecular formula C₈H₁₃N₂O₂⁺.[4]
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Infrared (IR) Spectroscopy : Key absorption bands would include a strong C=O stretch for the ester (~1700-1720 cm⁻¹), C-N and C=N stretching vibrations from the pyrazole ring, and a broad N-H stretch, which may be shifted in the hydrochloride salt.
Applications in Research and Drug Development
The value of Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride lies in its utility as a modifiable scaffold. The ester functional group and the N-H position of the pyrazole ring are primary handles for chemical elaboration, allowing for the systematic exploration of chemical space in drug discovery programs.
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Scaffold for Bioactive Molecules : Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][5] This compound provides a robust starting point for the synthesis of novel derivatives for screening.
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Phosphodiesterase (PDE) Inhibitors : Substituted pyrazoles have been successfully designed as inhibitors of phosphodiesterases, particularly PDE4, which are important targets for treating inflammatory conditions like asthma and COPD.[6] The core structure of this compound is analogous to scaffolds that have shown binding to PDE4D.[6]
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Kinase Inhibitors : The pyrazole core can act as a hinge-binding motif in many protein kinase inhibitors, which are a cornerstone of modern oncology treatment. The N-H and adjacent nitrogen atom can form critical hydrogen bonds with the kinase hinge region.
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Agrochemicals : Beyond pharmaceuticals, pyrazole derivatives are also used extensively in the development of new herbicides and insecticides.
Logical Pathway in Drug Discovery
Caption: Role of the pyrazole scaffold in a drug discovery pipeline.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed.
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Hazard Identification : The compound is classified as an irritant. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[3][4]
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Precautionary Measures : Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.
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Storage : Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is hygroscopic and should be protected from moisture. Storing under an inert atmosphere of nitrogen or argon is recommended for long-term stability.[3]
Conclusion
Ethyl 3,5-dimethylpyrazole-4-carboxylate hydrochloride is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its straightforward synthesis, versatile chemical handles, and the proven track record of the pyrazole scaffold make it a valuable asset for medicinal chemists and drug discovery scientists. Understanding its properties, synthesis, and potential applications allows researchers to strategically incorporate this building block into their synthetic campaigns, accelerating the journey towards novel therapeutics and other advanced chemical products.
References
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Wikipedia. "3,5-Dimethylpyrazole." Wikipedia, The Free Encyclopedia, [Link]. Accessed January 24, 2026.
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Yogi, B., et al. "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents." ResearchGate, 2021, [Link].
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Corrosion Chemistry. "Synthesis of 3,5-Dimethylpyrazole." YouTube, 2 Sept. 2020, [Link]. (Note: A representative URL is used as the original may not be stable).
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